A Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5): Properties, Synthesis, and Characterization
A Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5): Properties, Synthesis, and Characterization
This document provides a comprehensive technical overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a specialized organic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, outlines a robust synthetic pathway based on established chemical principles, details expected analytical signatures for structural confirmation, and discusses its applications and safety considerations.
Compound Identification and Physicochemical Properties
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a complex molecule featuring a benzhydryl-protected four-membered azetidine ring functionalized with an exocyclic α,β-unsaturated ester. This combination of a bulky, lipophilic protecting group and a reactive Michael acceptor makes it a valuable intermediate in synthetic and medicinal chemistry.
Figure 1: Chemical Structure of the title compound.
| Property | Value | Source |
| CAS Number | 158602-32-5 | [1] |
| Molecular Formula | C₂₀H₂₁NO₂ | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Appearance | Solid | |
| SMILES | O=C(OCC)/C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C/1 | [1] |
| InChI Key | MMUAPMICLHEYFY-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The molecular architecture of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate strongly suggests its synthesis via the Wittig reaction , a cornerstone of organic chemistry for alkene formation.[2][3] This Nobel Prize-winning reaction facilitates the conversion of a ketone to an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[2][4]
Causality of Experimental Design: The Wittig reaction is the chosen pathway because it precisely and efficiently constructs the required exocyclic carbon-carbon double bond from a ketone precursor. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, providing a strong thermodynamic driving force.[4]
The synthesis involves two key precursors:
-
1-Benzhydrylazetidin-3-one (CAS 40320-60-3): This ketone provides the azetidine core.[5][6] It is itself a valuable intermediate in medicinal chemistry, notably used in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[7] It can be synthesized via the oxidation of 1-benzhydrylazetidin-3-ol.[8]
-
Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2): This is a stabilized phosphorus ylide.[9] Its stability allows for easier handling compared to non-stabilized ylides and, while less reactive, it is well-suited for reaction with ketones like our azetidinone precursor.[9][10] It is a commercially available white crystalline powder.[9]
Figure 2: Wittig reaction for synthesis.
Experimental Protocol: Wittig Olefination
This protocol is a representative procedure based on standard Wittig reaction conditions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Benzhydrylazetidin-3-one (1.0 eq).
-
Reagent Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.1 to 1.5 eq). The slight excess of the ylide ensures complete consumption of the more valuable ketone.
-
Solvation: Add anhydrous tetrahydrofuran (THF) or toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture under a nitrogen atmosphere. Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the reactants and the newly formed alkene product.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is best achieved via column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[11]
-
Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification.
Figure 3: Workflow for synthesis and characterization.
Predicted Spectroscopic Data
While experimental spectra are definitive, the expected signals can be reliably predicted from the structure.
¹H NMR Spectroscopy:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Ethyl methyl group |
| CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H | Ethyl methylene group |
| Azetidine CH₂ | ~3.0-3.5 | Multiplet (m) | 4H | Protons on the azetidine ring |
| Vinylic CH | ~5.6-5.8 | Singlet (s) or Triplet (t) | 1H | Alkene proton |
| Benzhydryl CH | ~4.4-4.6 | Singlet (s) | 1H | Methine proton of benzhydryl group |
| Aromatic CH | ~7.2-7.5 | Multiplet (m) | 10H | Protons on the two phenyl rings |
¹³C NMR Spectroscopy:
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C=O | ~166 | Ester carbonyl carbon |
| C=C H | ~160 | Quaternary alkene carbon |
| C =CH | ~115 | Vinylic methine carbon |
| Aromatic C | ~125-145 | Phenyl ring carbons |
| Benzhydryl C | ~75-80 | Methine carbon of benzhydryl group |
| O-C H₂ | ~60 | Ethyl methylene carbon |
| Azetidine C | ~55-65 | Azetidine ring carbons |
| C H₃ | ~14 | Ethyl methyl carbon |
Infrared (IR) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
|---|---|---|
| C=O (Ester) | ~1710-1730 | Strong, sharp stretch |
| C=C (Alkene) | ~1640-1660 | Medium stretch |
| C-O (Ester) | ~1150-1250 | Strong stretch |
| C-H (Aromatic) | ~3030-3080 | Stretch |
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z ≈ 307.39, corresponding to the molecular weight.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage to form the stable benzhydryl cation ([C₁₃H₁₁]⁺, m/z = 167).
Reactivity and Applications in Drug Discovery
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is primarily utilized as a versatile intermediate in organic synthesis.
-
Chemical Reactivity: The molecule possesses two key reactive sites:
-
α,β-Unsaturated Ester: This moiety is a classic Michael acceptor, susceptible to nucleophilic conjugate addition by a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This allows for further functionalization at the β-position.
-
Tertiary Amine: The azetidine nitrogen is a tertiary amine, which can act as a base or a nucleophile. The benzhydryl group serves as a bulky protecting group that can be removed under specific conditions (e.g., hydrogenolysis) to reveal a secondary amine for subsequent reactions.
-
-
Applications: This compound is categorized as a Protein Degrader Building Block .[12] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are bifunctional molecules that induce the degradation of specific target proteins. The azetidine scaffold is a common feature in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional exit vectors for linking different parts of a molecule.
Safety and Handling
Proper handling is essential when working with this or any chemical reagent.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended.[1]
References
- 158602-32-5|Ethyl 2-(1-benzhydrylazetidin-3-ylidene)
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
- Ethyl 2-(1-benzhydrylazetidin-3-ylidene)
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Ethyl (triphenylphosphanylidene)
- 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm. BLD Pharm.
- Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- CAS 40320-60-3: 1-Benzhydrylazetidin-3-one. CymitQuimica.
- 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. Ottokemi.
- One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI.
- Wittig reaction. Wikipedia.
- Synthesis of an Alkene via the Wittig Reaction. Course Website.
- Ethyl 2-(1-benzhydrylazetidin-3-ylidene)
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